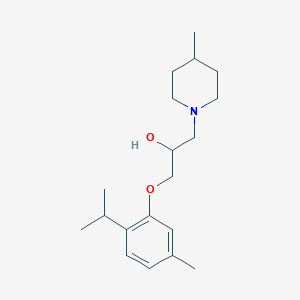
6-Tert-butylpyridin-1-ium-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butylpyridin-1-ium-3-sulfonate, commonly known as TBP or TBP-SO3, is a sulfonated pyridinium-based ionic liquid. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of TBP-SO3 is not fully understood. However, it is believed that its unique properties, such as its high polarity and low viscosity, contribute to its effectiveness as a catalyst and extractant. TBP-SO3 has also been shown to form stable complexes with metal ions, which may contribute to its effectiveness in separation science.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of TBP-SO3. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also biodegradable, making it an environmentally friendly choice for various applications.
Advantages and Limitations for Lab Experiments
TBP-SO3 has several advantages for lab experiments. It is easy to synthesize, cost-effective, and has a long shelf life. It is also stable under a wide range of conditions, making it a versatile choice for various applications. However, TBP-SO3 has some limitations. It is hygroscopic, meaning it absorbs moisture from the air, which can affect its properties. It is also not compatible with some materials, such as certain plastics and elastomers.
Future Directions
There are several future directions for the research and development of TBP-SO3. One area of interest is its application in the field of renewable energy. TBP-SO3 has shown promise as an electrolyte in batteries and supercapacitors, and further research in this area could lead to more efficient and sustainable energy storage devices. Another area of interest is its application in the pharmaceutical industry. TBP-SO3 has been shown to be an effective extractant for the separation of metal ions, which could be useful in the production of certain drugs. Additionally, further research on the mechanism of action of TBP-SO3 could lead to the development of new and improved catalysts and extractants.
Conclusion
In conclusion, TBP-SO3 is a sulfonated pyridinium-based ionic liquid with unique properties and potential applications in various fields. Its easy synthesis method, stability, and versatility make it a popular choice for researchers. Further research and development in this area could lead to significant advancements in various fields, including renewable energy and pharmaceuticals.
Synthesis Methods
TBP-SO3 can be synthesized through a simple two-step process. First, 6-tert-butylpyridine is reacted with sulfur trioxide to form 6-tert-butylpyridine-1-sulfonic acid. Then, the acid is neutralized with sodium hydroxide to form TBP-SO3. The synthesis of TBP-SO3 is relatively easy and cost-effective, making it a popular choice for researchers.
Scientific Research Applications
TBP-SO3 has been extensively studied for its potential applications in various fields such as catalysis, electrochemistry, and separation science. It has been shown to be an effective catalyst in organic reactions such as esterification, transesterification, and aldol condensation. TBP-SO3 has also been used as an electrolyte in electrochemical devices such as batteries and supercapacitors. In addition, it has been used as an extractant in liquid-liquid extraction processes for the separation of metal ions.
properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
6-tert-butylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H13NO3S/c1-9(2,3)8-5-4-7(6-10-8)14(11,12)13/h4-6H,1-3H3,(H,11,12,13) |
InChI Key |
XEVUIGKUJOBERU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC(C)(C)C1=[NH+]C=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
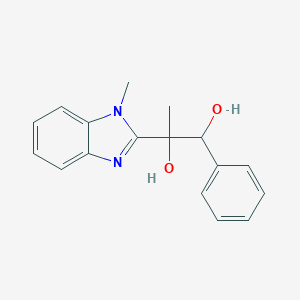

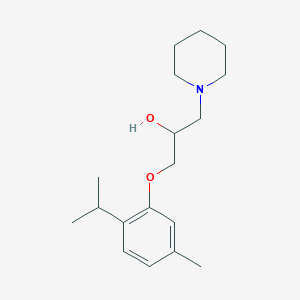
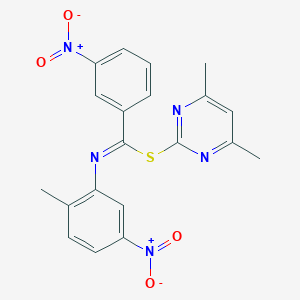
![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)
![5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262434.png)


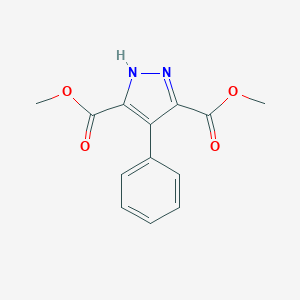
![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)
